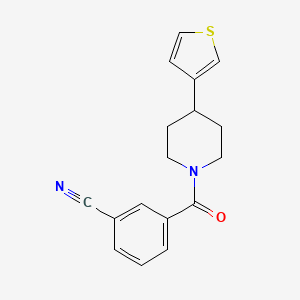
4-(thiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine (TSPP) is an organic compound that is used in a variety of scientific research applications. TSPP is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure, and is a member of the thiophene family of compounds. TSPP is a versatile molecule that has been used in a wide range of applications, including organic synthesis, drug delivery, and biochemistry.
Scientific Research Applications
4-(thiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine has been used in a variety of scientific research applications, including organic synthesis, drug delivery, and biochemistry. In organic synthesis, 4-(thiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine has been used to synthesize a variety of organic compounds, including amino acids, peptides, and polymers. In drug delivery, 4-(thiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine has been used to encapsulate and deliver drugs to target sites in the body. In biochemistry, 4-(thiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine has been used to study the structure and function of proteins, enzymes, and other biological molecules.
Mechanism of Action
The mechanism of action of 4-(thiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine is not yet fully understood. However, it is believed that 4-(thiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine binds to proteins and enzymes in the body, altering their structure and function. This binding is believed to be mediated by the sulfur and nitrogen atoms in the structure of 4-(thiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine, which interact with the amino acid residues of the proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(thiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine are not yet fully understood. However, it is believed that 4-(thiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine may have a variety of effects on the body, including altering the structure and function of proteins and enzymes, and modulating the activity of certain hormones and neurotransmitters. Additionally, 4-(thiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine may have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(thiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine in lab experiments include its low cost, ease of synthesis, and versatility. Additionally, 4-(thiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine can be used to synthesize a variety of organic compounds, including amino acids, peptides, and polymers. The main limitation of using 4-(thiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine in lab experiments is its lack of specificity, as it may interact with a variety of proteins and enzymes in the body.
Future Directions
The potential future directions for the use of 4-(thiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine include further research into its biochemical and physiological effects, its mechanism of action, and its applications in drug delivery. Additionally, 4-(thiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine may be used in the development of new drugs, as well as in the synthesis of organic compounds, such as amino acids, peptides, and polymers. Finally, 4-(thiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine may be used to study the structure and function of proteins, enzymes, and other biological molecules.
Synthesis Methods
4-(thiophen-2-yl)-1-(thiophene-2-sulfonyl)piperidine can be synthesized either through a direct reaction of thiophene-2-sulfonyl chloride and piperidine, or through a two-step process involving the reaction of thiophene-2-sulfonyl chloride and piperidine hydrochloride, followed by the addition of sodium hydroxide. The direct reaction is more efficient and yields higher yields, while the two-step process is more cost-effective and yields lower yields.
properties
IUPAC Name |
4-thiophen-2-yl-1-thiophen-2-ylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S3/c15-19(16,13-4-2-10-18-13)14-7-5-11(6-8-14)12-3-1-9-17-12/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVPPOKZWMXSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-ethoxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503118.png)
![(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6503133.png)
![1-[(4-fluorophenyl)methyl]-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503141.png)
![1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503149.png)
![2-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B6503156.png)
![N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B6503164.png)

![3-chloro-N-[2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B6503174.png)
![1-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-3-(2-methoxyethyl)urea](/img/structure/B6503181.png)
![1-{[1,1'-biphenyl]-4-carbonyl}-4-(thiophen-2-yl)piperidine](/img/structure/B6503189.png)


![N-[(4-chlorophenyl)methyl]-4-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B6503217.png)
